
(1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features two pyridine rings connected by an ethane-1,2-dione backbone, with a thiosemicarbazone moiety attached. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone typically involves the reaction of 1,2-dipyridin-2-ylethane-1,2-dione with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours, allowing the formation of the desired thiosemicarbazone derivative. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency. Industrial production would also focus on ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted pyridine derivatives, depending on the reagents used.
Scientific Research Applications
(1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its antimicrobial and antiviral activities, showing promise in inhibiting the growth of certain pathogens.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of (1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interfere with biological processes.
Pathways Involved: In cancer cells, it may induce apoptosis by generating reactive oxygen species (ROS) and disrupting mitochondrial function. In microbial cells, it can inhibit essential enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1,2-dipyridin-2-ylethane-1,2-dione: Lacks the thiosemicarbazone moiety but shares the ethane-1,2-dione backbone.
Thiosemicarbazide: Contains the thiosemicarbazone functional group but lacks the pyridine rings.
2,2’-bipyridine: A simpler bipyridine compound without the ethane-1,2-dione and thiosemicarbazone groups.
Uniqueness
(1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H11N5OS |
|---|---|
Molecular Weight |
285.33 g/mol |
IUPAC Name |
[(Z)-(2-oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea |
InChI |
InChI=1S/C13H11N5OS/c14-13(20)18-17-11(9-5-1-3-7-15-9)12(19)10-6-2-4-8-16-10/h1-8H,(H3,14,18,20)/b17-11- |
InChI Key |
ROYMGMZWTFFYMS-BOPFTXTBSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/NC(=S)N)/C(=O)C2=CC=CC=N2 |
Canonical SMILES |
C1=CC=NC(=C1)C(=NNC(=S)N)C(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)
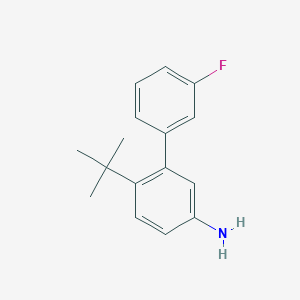
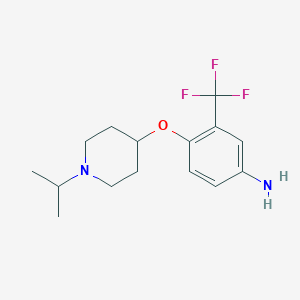
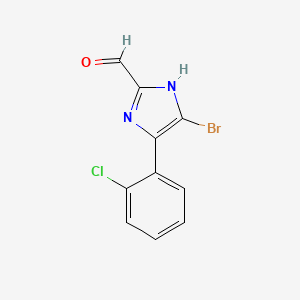
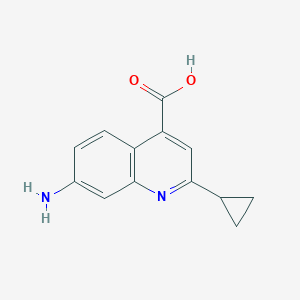


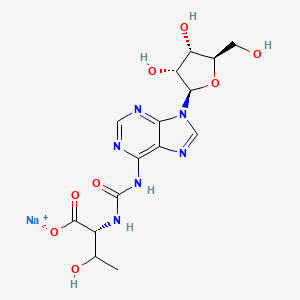
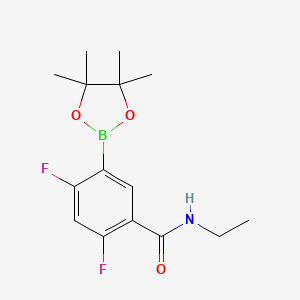
![N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine](/img/structure/B13714795.png)
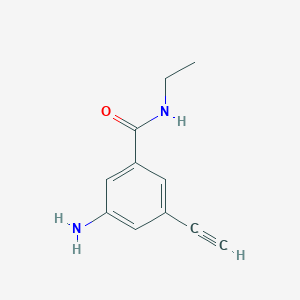
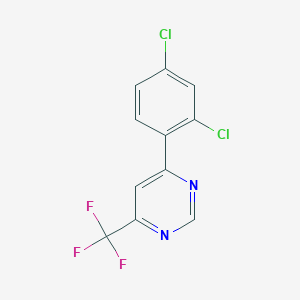

![2-[(1,1-Dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid](/img/structure/B13714816.png)
